2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a bisthiadiazole derivative featuring two 1,3,4-thiadiazole rings connected via a sulfanyl (–S–) bridge, with one ring substituted by a trifluoromethyl (–CF₃) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge provides conformational flexibility, enabling diverse intermolecular interactions .
Properties
CAS No. |
62616-82-4 |
|---|---|
Molecular Formula |
C5HF3N4S3 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5HF3N4S3/c6-5(7,8)2-10-12-4(14-2)15-3-11-9-1-13-3/h1H |
InChI Key |
PGODMXTZCPQERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the thiadiazole ring acts as a nucleophile attacking the electrophilic trifluoromethyl sulfenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate, which is crucial for the proliferation of cancer cells . This inhibition disrupts the metabolic pathways essential for tumor growth and survival .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Trifluoromethyl vs. Sulfonyl : The target compound’s –CF₃ group offers moderate electron-withdrawing effects compared to the stronger –SO₂CH₃ in CAS 27603-25-4, which may reduce nucleophilic reactivity but improve metabolic stability .
- Bridged Systems : The –S– bridge in the target compound allows conformational flexibility (dihedral angle ~46.3°), whereas rigid hybrids like pyrimidine-thiadiazole derivatives (e.g., compound 6a in ) exhibit planar geometries that enhance π-π stacking in biological targets.
Key Observations :
- The target compound’s synthesis likely parallels methods in , utilizing heterocyclization and S-alkylation. However, CAS 27603-25-4 employs sulfone intermediates and nucleophilic substitution, achieving higher yields .
- Hybrid systems (e.g., pyrimidine-thiadiazoles) require multi-step coupling, which may limit scalability compared to simpler alkylation routes .
Key Observations :
- The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for anticonvulsant applications, though its efficacy is currently predicted rather than validated .
- Benzothiazole-linked analogs in demonstrate superior anticonvulsant activity (100% protection), likely due to hydrophobic interactions with neuronal targets.
- Antifungal activity in pyrimidine-thiadiazole hybrids highlights the role of hybrid heterocycles in broadening bioactivity .
Biological Activity
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and antiviral properties. It draws from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- IUPAC Name : 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Molecular Formula : C5H2F3N4S3
- Molecular Weight : 239.27 g/mol
Biological Activity Overview
Thiadiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections detail specific activities associated with 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:
- A study reported that compounds similar to this thiadiazole inhibited the Bcr-Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells .
- The mechanism involves the interaction of the thiadiazole scaffold with key amino acid residues in the kinase domain, suggesting a targeted approach in cancer therapy.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | K562 (Bcr-Abl+) | 7.4 | Inhibition of Bcr-Abl kinase |
| Other Thiadiazole Derivatives | Various | Varies | Cytotoxic effects via apoptosis |
Antibacterial Activity
Thiadiazoles have also shown promise as antibacterial agents. Research indicates that some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
Case Study:
A derivative of thiadiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain compounds .
Table 2: Antibacterial Activity Data
| Compound | Bacteria Tested | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 15 | Effective |
| Thiadiazole Derivative B | Escherichia coli | 20 | Moderate activity |
Antiviral Activity
The antiviral potential of thiadiazoles has been explored with promising results against various viruses.
- A study indicated that specific thiadiazole derivatives exhibited significant antiviral activity against Human Cytomegalovirus (HCMV), with EC50 values ranging from 0.5 to 5 µM depending on the structural modifications .
Table 3: Antiviral Activity Data
| Compound | Virus Tested | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative C | HCMV | 0.5 - 5.0 | Inhibition of viral replication |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole?
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation of the intermediate 1,3,4-thiadiazole-2-thiols. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to improve yields. For example, alkylation with chloroacetic acid derivatives under reflux in ethanol has been effective for introducing sulfanyl groups .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is the gold standard. The dihedral angles between thiadiazole rings (e.g., 46.3°) and planarity of substituents (e.g., <1° deviation in aromatic systems) are critical parameters. Hydrogen atoms are geometrically optimized, and displacement parameters (Uiso) are refined to validate structural integrity .
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C).
- IR : Confirms functional groups (e.g., C=S stretches at 600–700 cm⁻¹).
- Elemental analysis : Validates stoichiometric purity (±0.3% tolerance). Consistency across these methods ensures structural fidelity .
Q. What are its primary applications in medicinal chemistry research?
The compound exhibits potential as a multi-target scaffold due to its antiproliferative, antimicrobial, and enzyme-inhibitory activities. For instance, thiadiazole derivatives have shown nematocidal activity (e.g., IC50 < 50 μM against Bursaphelenchus xylophilus) and anticonvulsant effects in preclinical models .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of its electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. These predict reactivity (e.g., nucleophilic/electrophilic sites) and validate experimental data (e.g., bond lengths within 0.02 Å of XRD values) .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing trifluoromethyl with methylsulfonyl) and assess bioactivity.
- Molecular docking : Compare binding affinities to target proteins (e.g., γ-aminobutyric acid receptors for anticonvulsant activity). Discrepancies often arise from subtle conformational changes or solvent-polarity effects .
Q. How can reaction yields be optimized during synthesis?
Q. What role does the trifluoromethyl group play in modulating chemical reactivity?
The -CF3 group induces electron-withdrawing effects, stabilizing the thiadiazole ring via resonance. This enhances electrophilicity at the sulfur atoms, facilitating nucleophilic substitutions. Steric hindrance from the -CF3 group also influences regioselectivity in cross-coupling reactions .
Q. How are crystallographic challenges (e.g., twinning, disorder) addressed during structural analysis?
Q. How can derivatives be designed for enhanced bioactivity?
- Bioisosteric replacement : Substitute sulfanyl groups with selanyl or sulfonyl moieties to improve target binding.
- Fragment-based design : Attach pharmacophores (e.g., tetrahydroquinoline) via amide linkages.
In silico screening (PASS algorithm) and in vitro validation against disease-specific cell lines are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
